molecular formula C10H13ClN4 B2788753 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole CAS No. 1424435-80-2

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2788753
CAS No.: 1424435-80-2
M. Wt: 224.69
InChI Key: GOESQCAJTOIEGU-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the chloro substituent and the pyrazole ring imparts unique chemical properties to this compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole typically involves the reaction of 4-chloro-1H-pyrazole with an appropriate alkylating agent under controlled conditions. One common method involves the use of hydrazine and a carbonyl compound to form the pyrazole ring, followed by chlorination and subsequent alkylation to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and solvent-free conditions can also be explored to improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole: A precursor in the synthesis of the target compound.

    1-(propan-2-yl)-1H-pyrazole: A related compound with similar structural features but lacking the chloro substituent.

    3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.

Uniqueness

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of both the chloro substituent and the isopropyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c1-8(2)15-4-3-10(13-15)7-14-6-9(11)5-12-14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOESQCAJTOIEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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